5-(Difluoromethyl)picolinonitrile
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Overview
Description
5-(Difluoromethyl)picolinonitrile, also known as 5-(difluoromethyl)-2-pyridinecarbonitrile, is a chemical compound with the molecular formula C7H4F2N2 and a molecular weight of 154.12 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a picolinonitrile structure, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
It’s known that difluoromethyl groups are often used in medicinal chemistry to modulate the properties of bioactive compounds .
Mode of Action
The difluoromethyl group is known to participate in various chemical reactions . For instance, the fragmentation of certain difluoromethyl-containing compounds can yield a difluoromethyl radical, which can add to other molecules, leading to various transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-(Difluoromethyl)picolinonitrile involves the reaction of 5-(difluoromethyl)picolinic acid with thionyl chloride, followed by treatment with ammonia . Another method includes the use of this compound as a starting material, which is then subjected to hydrolysis under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: 5-(Difluoromethyl)picolinic acid.
Reduction: 5-(Difluoromethyl)picolinamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Difluoromethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 5-(Trifluoromethyl)picolinonitrile
- 5-(Chloromethyl)picolinonitrile
- 5-(Bromomethyl)picolinonitrile
Comparison: 5-(Difluoromethyl)picolinonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and halomethyl analogs, the difluoromethyl group offers a balance between lipophilicity and electronic effects, making it a valuable moiety in drug design and development .
Properties
IUPAC Name |
5-(difluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTITLJMBYUEOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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